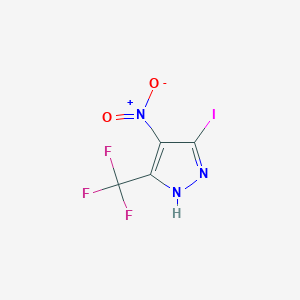
5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of iodine, nitro, and trifluoromethyl groups onto a pyrazole ring. The process may include steps such as nitration, iodination, and trifluoromethylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired substitution patterns on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group, resulting in different functionalized pyrazoles.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Amino-substituted pyrazoles.
Substitution Products: Pyrazoles with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Biology: Research into the biological activity of this compound may reveal its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s unique structure may be explored for drug development, targeting specific biological pathways or molecular targets.
Industry: In industrial applications, the compound may be used in the development of advanced materials, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism by which 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of the nitro, iodine, and trifluoromethyl groups can significantly impact its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.
5-iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, potentially altering its chemical properties and biological activity.
5-iodo-4-nitro-1H-pyrazole: Lacks the trifluoromethyl group, which may influence its stability and interactions.
Uniqueness: The combination of iodine, nitro, and trifluoromethyl groups in 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, making it a valuable compound for various research and industrial applications. Its distinct structure allows for specific interactions and reactivity patterns not observed in similar compounds.
Propriétés
IUPAC Name |
3-iodo-4-nitro-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(11(12)13)3(8)10-9-2/h(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXORSTKCGTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1I)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

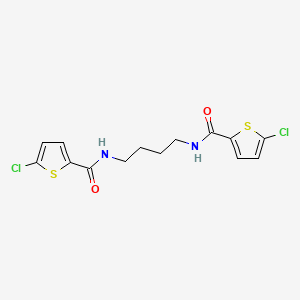
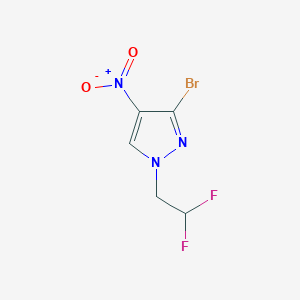

![4-[4-[(2-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922630.png)
![N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B14922631.png)
![3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]benzamide](/img/structure/B14922640.png)
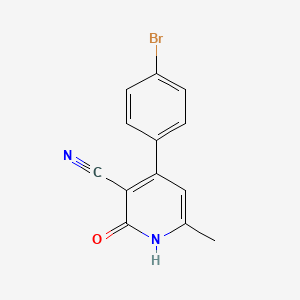
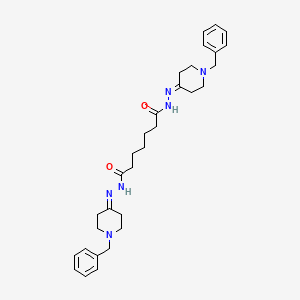
![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14922656.png)
![4-[(2-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B14922659.png)
![1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B14922661.png)
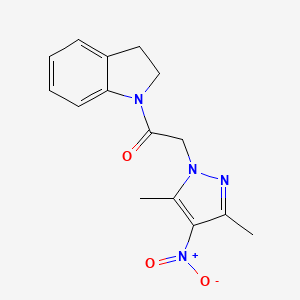
![N-(5-fluoro-2-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922671.png)
